molecular formula C7H9N3O4 B2614780 5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid ethyl ester CAS No. 28668-07-7

5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid ethyl ester

Cat. No.: B2614780
CAS No.: 28668-07-7
M. Wt: 199.166
InChI Key: SEOSHNJYGNBYDJ-UHFFFAOYSA-N
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Description

5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methyl group at the 5-position, a nitro group at the 4-position, and an ethyl ester group at the 3-carboxylic acid position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid ethyl ester typically involves the nitration of a pyrazole precursor followed by esterification. One common method involves the nitration of 5-methylpyrazole using nitric acid, followed by the esterification of the resulting 4-nitro-5-methylpyrazole-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly catalysts and solvents can be explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid ethyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid form, which can further interact with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid ethyl ester is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. The combination of the nitro group and the ester group also provides a versatile platform for further chemical modifications and applications .

Biological Activity

5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid ethyl ester (C7H9N3O4) is a heterocyclic compound belonging to the pyrazole family. It is characterized by a methyl group at the 5-position, a nitro group at the 4-position, and an ethyl ester group at the 3-carboxylic acid position. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and enzyme studies.

The synthesis of this compound typically involves two main steps: nitration and esterification. The process generally starts with the nitration of a pyrazole precursor using nitric acid, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid.

Chemical Structure

Property Details
Molecular FormulaC7H9N3O4
Molecular Weight185.16 g/mol
CAS Number28668-07-7
Physical StateSolid

The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with various biological molecules, leading to diverse biological effects. The hydrolysis of the ester group releases the active carboxylic acid form, which can further interact with enzymes and receptors, potentially influencing metabolic pathways .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has been shown to exhibit cytotoxic activity against various cancer cell lines:

Cell Line IC50 (μM)
MDA-MB-231 (Breast)2.43 - 7.84
HepG2 (Liver)4.98 - 14.65

These compounds have been noted for their ability to inhibit microtubule assembly, suggesting a mechanism involving disruption of cellular division processes . Additionally, apoptosis-inducing studies indicate that certain derivatives can enhance caspase activity, further confirming their potential as anticancer agents .

Other Biological Activities

Beyond anticancer effects, compounds within the pyrazole family have demonstrated antibacterial, anti-inflammatory, and antiviral activities. The presence of functional groups such as nitro moieties has been associated with enhanced bioactivity against various pathogens and inflammatory pathways .

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A study assessing various pyrazole derivatives found that those containing a nitro group exhibited significant antiproliferative effects on MDA-MB-231 and HepG2 cells, reinforcing the importance of structural modifications in enhancing biological activity .
  • Mechanistic Insights : Research into the mechanisms of action revealed that nitro-containing compounds could inhibit topoisomerase activity and disrupt tubulin polymerization, leading to increased apoptosis in cancer cells .
  • Diverse Applications : The versatility of this compound extends beyond oncology; it is also being explored for its potential in treating neurological disorders by acting on trace amine-associated receptors (TAARs), indicating its broad therapeutic implications .

Properties

IUPAC Name

ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-3-14-7(11)5-6(10(12)13)4(2)8-9-5/h3H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOSHNJYGNBYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28668-07-7
Record name 5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid ethyl ester
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